molecular formula C22H28O3 B4985977 1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene

1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene

Cat. No.: B4985977
M. Wt: 340.5 g/mol
InChI Key: UNCWCTIORIQOTA-VMPITWQZSA-N
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Description

1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including methoxy, phenoxy, and prop-1-enyl groups

Properties

IUPAC Name

1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O3/c1-5-8-19-9-10-21(22(16-19)23-4)25-12-7-6-11-24-20-14-17(2)13-18(3)15-20/h5,8-10,13-16H,6-7,11-12H2,1-4H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCWCTIORIQOTA-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCCCOC2=CC(=CC(=C2)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCCCOC2=CC(=CC(=C2)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene typically involves several steps. One common synthetic route includes the following steps:

    Formation of the phenoxy intermediate: This step involves the reaction of 3,5-dimethylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Butoxy group introduction: The phenoxy intermediate is then reacted with a butylating agent to introduce the butoxy group.

    Methoxy group addition: The resulting compound is further reacted with a methoxylating agent to introduce the methoxy group.

    Prop-1-enyl group introduction: Finally, the compound is subjected to a reaction with a prop-1-enylating agent to introduce the prop-1-enyl group.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, including the use of catalysts and specific reaction conditions to increase yield and efficiency.

Chemical Reactions Analysis

1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The major products of these reactions are often carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the phenoxy and methoxy groups can be replaced by other substituents using appropriate reagents and conditions.

Scientific Research Applications

1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The pathways involved in its mechanism of action are complex and depend on the specific application and context of its use.

Comparison with Similar Compounds

1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene can be compared with other similar compounds, such as:

    1-[4-(2,5-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene: This compound has a similar structure but differs in the position of the methyl groups on the phenoxy ring.

    1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-ethylbenzene: This compound has an ethyl group instead of a prop-1-enyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

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